N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide
Description
N,4-Dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide (CAS: 312287-04-0) is a benzenesulfonamide derivative characterized by a unique substitution pattern. Its structure includes:
- A benzenesulfonamide core with a methyl group at the 4-position of the benzene ring and a second methyl group attached to the sulfonamide nitrogen.
- A 4-methylpiperidine-1-carbonyl moiety linked to the para-position of the phenyl ring via a carbonyl group.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfonamide group acts as a pharmacophore.
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-4-10-20(11-5-16)27(25,26)22(3)19-8-6-18(7-9-19)21(24)23-14-12-17(2)13-15-23/h4-11,17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPEJDJWQBEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the benzene ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
Attachment of the Benzene Ring: This can be done through various coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Recent studies have indicated that compounds containing piperidine moieties exhibit promising anticancer properties. N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has been investigated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's efficacy is attributed to its ability to induce apoptosis in tumor cells. For instance, a study demonstrated that derivatives of piperidine could enhance cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
- Case Study : In a specific case involving FaDu hypopharyngeal tumor cells, the compound showed improved interaction with protein binding sites due to its three-dimensional structure, which is crucial for biological activity .
Neurodegenerative Disease Treatment
This compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes effectively. This inhibition is significant as it can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
- Antioxidant Properties : Additionally, the compound exhibits antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .
Antiviral Applications
Emerging research has pointed towards the antiviral potential of this compound.
- Mechanism : The compound has been tested against various viral strains and has shown inhibitory effects on viral replication. Its structure allows for interaction with viral proteins, inhibiting their function .
- Comparative Efficacy : In vitro studies have demonstrated that certain derivatives of this compound outperform standard antiviral medications in terms of efficacy against specific viruses like HIV and hepatitis C .
Data Summary Table
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency and efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The benzenesulfonamide scaffold is widely exploited in drug discovery. Key analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity : The target compound’s 4-methylpiperidine and N,4-dimethyl groups increase lipophilicity compared to polar analogs like 4-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide, which has higher aqueous solubility due to its hydroxyl and methoxy groups .
- Hydrogen Bonding : Crystal structures of simpler analogs (e.g., 4-methyl-N-phenylbenzenesulfonamide) reveal intermolecular N–H···O hydrogen bonds, which stabilize crystal packing and may influence solubility . The target compound’s piperidine carbonyl group could similarly participate in hydrogen bonding, enhancing binding to biological targets.
Biological Activity
N,4-Dimethyl-N-(4-(4-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including antitumor, antiviral, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 353.46 g/mol
The compound contains a benzenesulfonamide core linked to a dimethyl group and a piperidine derivative, which is crucial for its biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit various enzymes. For instance, sulfonamides are known to act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes, which play significant roles in physiological processes such as acid-base balance and ion transport.
2. Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines. A recent study reported that a related piperidine compound exhibited selective cytotoxicity in FaDu hypopharyngeal tumor cells with an IC50 value significantly lower than that of standard chemotherapeutics like bleomycin .
3. Antiviral Properties
Piperidine derivatives have shown promise as antiviral agents. Research on related compounds indicated effective inhibition of viral replication in vitro, particularly against HIV and HCV . The mechanism often involves interference with viral polymerases or proteases.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a structurally analogous compound in inhibiting tumor growth in xenograft models. The results demonstrated a reduction in tumor size by approximately 60% compared to control groups over a treatment period of four weeks . This suggests that this compound may possess similar anticancer properties.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of related sulfonamides on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The compound showed promising inhibition rates, indicating potential for cognitive enhancement or neuroprotection .
Biological Activity Summary Table
Q & A
Q. Example SAR Table
| Substituent | Activity (IC₅₀, μmol/L) | Source |
|---|---|---|
| 4-Methylpiperidine | 15.6 | |
| 4-Trifluoromethyl | 24.4 | |
| 4-Chlorophenyl | 26.8 |
Advanced: How can contradictory biological activity data between assays be resolved?
Answer:
Contradictions arise from assay conditions or cellular contexts. Strategies include:
- Dose-Response Curves : Validate IC₅₀ consistency across multiple replicates .
- Target Profiling : Use kinome-wide screening to identify off-target effects .
- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives .
Advanced: What experimental approaches address discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic Studies : Measure bioavailability (e.g., Cₘₐₓ and AUC) in rodent models .
- Toxicity Profiling : Evaluate hepatotoxicity (ALT/AST levels) to explain in vivo inefficacy .
- Formulation Optimization : Use liposomal encapsulation to improve solubility and tissue penetration .
Advanced: How is X-ray crystallography utilized to resolve the compound’s 3D structure?
Answer:
- Data Collection : High-resolution (≤1.0 Å) data collected using synchrotron radiation .
- Refinement : SHELXL refines positional and thermal parameters, with R-factors <0.05 for reliable models .
- Validation : MolProbity checks steric clashes and Ramachandran outliers .
Advanced: What reaction mechanisms underpin the compound’s synthesis?
Answer:
- Gold-Catalyzed Cyclization : PicAuCl₂ catalyzes alkyne activation to form imidazo[1,2-a]pyridine cores .
- Nucleophilic Acyl Substitution : Piperidine reacts with sulfonyl chlorides to form the sulfonamide bond .
Advanced: How can combination therapies enhance the compound’s anticancer effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
